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Abstract
"Adenosine-2-carboxymethylamide" is a term that may encompass several related adenosine

derivatives. Primarily, it relates to a class of purine nucleoside analogs with potential

therapeutic applications, including antitumor activity. This guide delves into the core properties,

biological activities, and experimental methodologies associated with this class of compounds,

with a particular focus on their role as modulators of adenosine receptors. Due to the limited

specific data on "Adenosine-2-carboxymethylamide," this document synthesizes information

from closely related and well-studied 2-substituted adenosine-5'-carboxamide derivatives to

provide a comprehensive technical overview.

Introduction to Adenosine and its Receptors
Adenosine is a fundamental purine nucleoside present throughout the body, playing a crucial

role in various physiological processes.[1][2][3] Its effects are mediated by four G protein-

coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are distinguished by

their tissue distribution, signaling mechanisms, and affinity for adenosine.[1] A1 and A2A

receptors exhibit high affinity for adenosine, while A2B and A3 receptors have a lower affinity.

[1] The modulation of these receptors by adenosine analogs has become a significant area of
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research for therapeutic intervention in a range of conditions, including cardiovascular

diseases, inflammation, neurodegenerative disorders, and cancer.[2]

Core Properties of Adenosine-2-
Carboxymethylamide Analogs
While specific quantitative data for a compound precisely named "Adenosine-2-

carboxymethylamide" is not readily available in the public domain, we can infer its likely

properties based on its classification as a purine nucleoside analog and data from structurally

similar compounds.

Table 1: General Physicochemical Properties of Adenosine Analogs

Property Description

Classification Purine Nucleoside Analog[4][5][6]

Molecular Formula (Adenosine) C₁₀H₁₃N₅O₄[3]

Appearance Typically a white or off-white solid

Solubility
Generally soluble in aqueous solutions and

polar organic solvents

Storage

Recommended to be stored at room

temperature in the continental US, though this

may vary elsewhere.[4]

Biological Activity and Mechanism of Action
The biological effects of adenosine analogs are primarily dictated by their interaction with

adenosine receptors. Modifications at the C2 and N5' positions of the adenosine scaffold are

key strategies for tuning the affinity and selectivity of these compounds for the different

receptor subtypes.

Antitumor Activity
Certain purine nucleoside analogs, including those related to "Adenosine-2-

carboxymethylamide," have demonstrated broad antitumor activity, particularly against indolent
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lymphoid malignancies.[4][5][6] The proposed mechanisms for this anticancer effect include:

Inhibition of DNA Synthesis: By acting as mimics of natural nucleosides, these analogs can

be incorporated into DNA or inhibit enzymes crucial for DNA replication and repair, leading to

the arrest of cell proliferation.[4][6]

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

[4][5][6]

Adenosine Receptor Modulation
Derivatives of 2-substituted 5'-N-ethylcarboxamidoadenosine (NECA) have been extensively

studied as agonists for adenosine receptors.[7][8][9] The selectivity and potency of these

analogs are highly dependent on the nature of the substituent at the C2 position.

A2A Receptor Agonism: Many 2-substituted NECA derivatives are potent and selective A2A

adenosine receptor agonists.[10] Activation of A2A receptors has been shown to have anti-

inflammatory effects and to promote tissue repair and neovascularization.[11][12]

A3 Receptor Agonism: Introduction of specific substituents at the C2 position can yield high-

affinity agonists for the A3 adenosine receptor.[7]

A2B Receptor Agonism: The development of potent and selective agonists for the A2B

receptor is an active area of research, with modifications at the C2 and N6 positions of the

adenosine ring being explored.[8][13]

Table 2: Biological Activities of Representative Adenosine Analogs
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Compound Class Primary Target
Observed
Biological Effects

Reference

Purine Nucleoside

Analogs

DNA Synthesis

Pathways

Antitumor activity in

lymphoid

malignancies

[4][5]

2-alkynyl derivatives

of NECA

A2 Adenosine

Receptors

Potent inhibition of

platelet aggregation

and vasorelaxation

[9]

2-substituted NECA

derivatives

A3 Adenosine

Receptors

High-affinity binding

and receptor

activation

[7]

2-p-(2-

Carboxyethyl)pheneth

ylamino-5'-N-

ethylcarboxamidoade

nosine (CGS-21680)

A2A Adenosine

Receptor

Inhibition of

inflammation,

promotion of

angiogenesis and

vasculogenesis

[11][12]

Signaling Pathways
The activation of adenosine receptors by agonists initiates intracellular signaling cascades that

mediate the physiological response. The primary signaling pathway for A2A and A2B receptors

involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP

(cAMP). In contrast, A1 and A3 receptor activation typically inhibits adenylyl cyclase, resulting

in decreased cAMP levels.
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Caption: Adenosine Receptor Signaling Pathways.

Experimental Protocols
The characterization of adenosine analogs involves a variety of in vitro and in vivo

experimental techniques. Below are outlines of key methodologies cited in the literature.

Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor subtype.

Cell Membranes
with Receptors

IncubateRadiolabeled Ligand
(e.g., [3H]DPCPX)

Test Compound
(Adenosine Analog)

Separate Bound from
Free Ligand

(e.g., Filtration)
Quantify Radioactivity Calculate Ki

(Affinity)
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Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology:

Membrane Preparation: Cell membranes from cell lines stably transfected with the human

adenosine receptor subtypes (e.g., CHO or HEK293 cells) are prepared.[7]

Incubation: The membranes are incubated with a specific radiolabeled ligand and varying

concentrations of the unlabeled test compound.

Separation: The reaction is terminated, and bound radioligand is separated from free

radioligand, typically by rapid filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated

using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production

of cAMP.
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Caption: Workflow for Adenylyl Cyclase Assay.

Detailed Methodology:

Cell Culture: CHO cells stably expressing the desired human adenosine receptor subtype

are cultured.

Incubation: The cells are incubated with the test compound at various concentrations. For

A1/A3 receptors, a stimulant of adenylyl cyclase (e.g., forskolin) is also added to measure

inhibition.

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

cAMP Quantification: The amount of cAMP produced is quantified using a suitable method,

such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved

fluorescence (HTRF) assay.
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Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or

IC₅₀ (for antagonists) values.

Synthesis of Carboxymethyl-Adenosine (CMAd)
In a different context, Carboxymethyl-adenosine (CMAd) has been identified as a product of the

glycoxidation of adenosine, particularly in conditions of high sugar levels such as diabetes.[14]

Its presence in biological samples may serve as a biomarker for diabetic intensity.[14]

Experimental Synthesis: A mixture of adenosine and chloroacetic acid in a phosphate buffer

(pH 7.4) is incubated at 37°C for several days.[14] The formation of CMAd can be confirmed by

techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid

Chromatography-Mass Spectrometry (LC/MS).[14]

Conclusion and Future Directions
The class of compounds related to "Adenosine-2-carboxymethylamide" represents a versatile

scaffold for the development of novel therapeutics. While their potential as antitumor agents

through the inhibition of DNA synthesis and induction of apoptosis is noted, the most significant

research focus has been on their activity as modulators of adenosine receptors. The ability to

fine-tune the selectivity and potency for different receptor subtypes by modifying the C2 and

N5' positions of the adenosine molecule opens up possibilities for treating a wide array of

diseases. Future research will likely focus on the development of highly selective agonists and

antagonists with improved pharmacokinetic profiles and a deeper understanding of their in vivo

efficacy and safety. The role of CMAd as a biomarker also warrants further investigation in

clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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